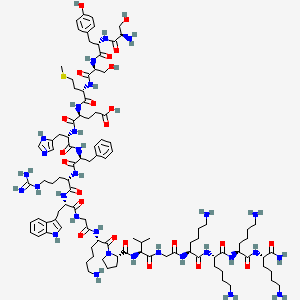

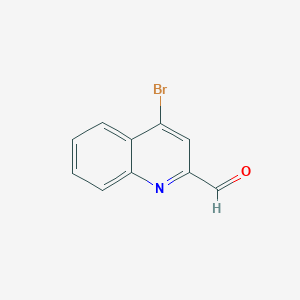

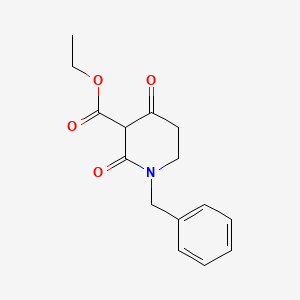

![molecular formula C24H26BrNO5 B1602342 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 401793-01-9](/img/structure/B1602342.png)

2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C24H26BrNO5 and its molecular weight is 488.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Analysis

The compound has been studied in the context of metabolic pathways. For instance, a study by Prakash et al. (2008) focused on CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, which shares structural similarities with the compound . They explored its metabolism in human liver microsomes and identified major metabolic pathways including oxidation and N-dealkylation processes (Prakash, Wang, O’Connell, & Johnson, 2008).

Genotoxicity Studies

Chen et al. (2008) assessed the genotoxic effects of chemicals like methyl-tert-butyl ether and benzene on human lymphocytes, which are structurally related to the compound. Their findings contribute to understanding the genotoxic potential of such compounds (Chen, Hseu, Liang, Kuo, & Chen, 2008).

Material Science and Polymer Chemistry

The compound's relevance extends to material science and polymer chemistry. Trollsås et al. (2000) described the synthesis and polymerization of cyclic esters containing functional groups similar to those in the compound, highlighting its potential in creating novel polymeric materials (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Catalysis and Asymmetric Synthesis

The compound plays a role in catalysis and asymmetric synthesis. Imamoto et al. (2012) used similar structures in developing rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the compound's significance in synthesizing chiral pharmaceutical ingredients (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Supramolecular Chemistry

In supramolecular chemistry, Samipillai et al. (2016) analyzed substituted oxopyrrolidine analogues, closely related to the compound, and their diverse supramolecular arrangements influenced by weak intermolecular interactions (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).

Pharmaceutical Research

In pharmaceutical research, Weber et al. (1995) studied a compound with a similar structure, focusing on its crystallographic properties, which could inform the development of new pharmaceuticals (Weber, Ettmayer, Hübner, & Gstach, 1995).

Chemical Synthesis and Modification

In chemical synthesis and modification, Hsiao, Yang, and Chen (2000) synthesized polyamides based on derivatives including tert-butyl groups, suggesting the compound's utility in diverse synthetic routes (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BrNO5/c1-24(2,3)31-23(29)26-20(22(28)30-15-17-7-5-4-6-8-17)14-18(21(26)27)13-16-9-11-19(25)12-10-16/h4-12,18,20H,13-15H2,1-3H3/t18-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAJRTAQPRGILN-QUCCMNQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(C1=O)CC2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1=O)CC2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584204 |

Source

|

| Record name | 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401793-01-9 |

Source

|

| Record name | 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

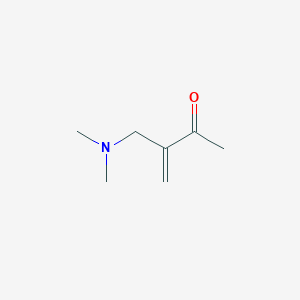

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)

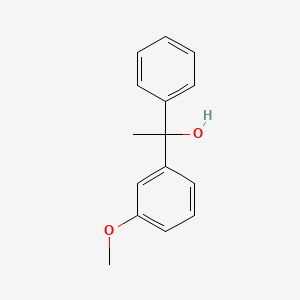

![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)